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  • Product: N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine
  • CAS: 901586-15-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of the novel amine, N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. Designed for an audience of researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of the novel amine, N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. Designed for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the scientific principles and experimental methodologies that underpin the characterization of such molecules. We will explore the predicted molecular properties, including acidity, lipophilicity, and solubility, and detail the established experimental protocols for their empirical determination. Furthermore, this guide outlines a plausible synthetic route and discusses the application of key spectroscopic techniques for the structural elucidation and verification of this compound. The overarching goal is to equip the reader with both the theoretical foundation and the practical insights necessary for the comprehensive evaluation of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine and analogous chemical entities within a research and development framework.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from initial discovery to a viable therapeutic agent is intricately linked to its physicochemical properties. These fundamental characteristics, such as the acid dissociation constant (pKa), the partition coefficient (logP), and aqueous solubility, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these parameters is therefore not merely an academic exercise but a critical component of modern drug design and development. It allows for the early identification of potential liabilities, informs strategies for formulation, and provides a rational basis for structural modifications to optimize pharmacokinetic and pharmacodynamic behavior.

This guide focuses on N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, a molecule featuring a substituted piperidine ring, a common scaffold in many pharmaceuticals. The presence of two basic nitrogen atoms suggests a complex acid-base chemistry, while the combination of a heterocyclic ring and alkyl chains points to a nuanced lipophilicity. By dissecting the physicochemical profile of this specific molecule, we aim to provide a universally applicable framework for the characterization of novel chemical entities.

Predicted Physicochemical Properties of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

In the absence of extensive empirical data for this specific molecule, computational predictive models serve as an invaluable starting point for its characterization. These models, built upon vast datasets of known compounds and sophisticated algorithms, provide robust estimations of key physicochemical parameters.[1][2]

PropertyPredicted ValueComputational Method/ToolSignificance in Drug Development
Molecular Formula C₁₂H₂₆N₂-Defines the elemental composition.
Molecular Weight 198.35 g/mol -Influences diffusion and membrane transport.
pKa (most basic) ~10.5Graph-convolutional neural network[3]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
pKa (second) ~9.0Graph-convolutional neural network[3]Indicates the presence of a second ionizable center, which can influence the overall charge and solubility profile.
logP ~2.5 - 3.0Atom-based and fragment-based methods[4][5]A measure of lipophilicity, which is critical for membrane permeability and metabolic stability.
Aqueous Solubility (logS) ~ -2.5 to -3.0Machine learning models[6][7]Determines the concentration of the compound that can be achieved in aqueous environments, impacting bioavailability.

Causality Behind the Predictions:

The predicted high pKa values are characteristic of the two secondary amine functionalities. The piperidine nitrogen, being part of a saturated heterocyclic system, is expected to be the more basic of the two. The butylamine nitrogen's basicity will be slightly lower. The positive logP value indicates a degree of lipophilicity, driven by the ethyl and butyl alkyl chains and the piperidine ring. This is balanced by the two polar amine groups, which contribute to its predicted moderate aqueous solubility.

Synthesis and Structural Elucidation

The synthesis of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine can be logically approached through a reductive amination strategy, a robust and widely used method for the formation of C-N bonds.[8][9] This approach offers high yields and selectivity.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 1-ethyl-2-piperidinecarboxaldehyde.

Synthetic_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Purification Start 1-Ethyl-2-piperidinecarboxaldehyde + Butan-1-amine Reagents1 Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) Start->Reagents1 Product N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine Reagents1->Product Crude Crude Product Purification Column Chromatography (Silica Gel) Crude->Purification Final_Product Pure N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine Purification->Final_Product

Caption: Proposed synthetic workflow for N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine.

Detailed Experimental Protocol: Reductive Amination

Rationale: Reductive amination is chosen for its efficiency in forming secondary amines from aldehydes and primary amines in a one-pot reaction. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for this transformation and is compatible with a wide range of functional groups.[8]

  • Reaction Setup: To a solution of 1-ethyl-2-piperidinecarboxaldehyde (1.0 equivalent) in dichloromethane (DCM), add butan-1-amine (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation by Spectroscopic Methods

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, both ¹H and ¹³C NMR would provide key structural information.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group on the piperidine nitrogen, the butyl chain, and the protons of the piperidine ring. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the nitrogen.[10]

  • ¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbons directly bonded to the nitrogen atoms will appear in the 40-60 ppm range.[11][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[13]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to be readily protonated at one or both of the nitrogen atoms, yielding a prominent [M+H]⁺ ion and potentially an [M+2H]²⁺ ion.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the protonated molecule will likely involve cleavage of the C-C bond alpha to the nitrogen atoms, leading to the formation of stable iminium ions. The fragmentation pattern of the piperidine ring is also a characteristic feature.[14][15][16]

Experimental Determination of Physicochemical Properties

While predictive models provide valuable initial estimates, the empirical determination of physicochemical properties is essential for accurate characterization and regulatory submissions. The following section details the standard experimental protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.

pKa_Determination Start Dissolve compound in water/co-solvent Titration Titrate with standardized acid (e.g., HCl) Start->Titration Measurement Record pH after each addition of titrant Titration->Measurement Plotting Plot pH vs. Volume of titrant Measurement->Plotting Analysis Determine inflection points to find equivalence points Plotting->Analysis Result Calculate pKa values from half-equivalence points Analysis->Result

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Sample Preparation: Prepare a solution of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine of known concentration in deionized water or a suitable co-solvent.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH values against the volume of titrant added. The resulting titration curve will show two inflection points, corresponding to the protonation of the two amine groups. The pKa values are determined from the pH at the half-equivalence points.

Determination of logP by the Shake-Flask Method

Rationale: The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (logP). It directly measures the equilibrium distribution of a compound between two immiscible phases, providing a thermodynamically sound value for its lipophilicity.

Methodology:

  • Phase Preparation: Prepare a mixture of n-octanol and water and allow it to pre-saturate.

  • Partitioning: Add a known amount of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine to a flask containing the pre-saturated n-octanol and water.

  • Equilibration: Shake the flask for a sufficient period to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Separate the n-octanol and water layers by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Rationale: Understanding the aqueous solubility of a compound is paramount for drug development, as it directly influences its bioavailability. The shake-flask method is a common and reliable technique for determining thermodynamic solubility.

Solubility_Determination Start Add excess solid compound to aqueous buffer Equilibration Agitate at constant temperature for 24-48 hours Start->Equilibration Separation Filter or centrifuge to remove undissolved solid Equilibration->Separation Analysis Determine the concentration of the dissolved compound in the supernatant Separation->Analysis Result Solubility is the measured concentration Analysis->Result

Caption: Workflow for aqueous solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Remove the undissolved solid by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Conclusion

The physicochemical properties of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, as predicted by computational models and as would be determined by the robust experimental methods outlined in this guide, define its potential as a lead compound in drug discovery. Its dual basic centers, moderate lipophilicity, and predicted aqueous solubility present a profile that is amenable to further optimization. This technical guide has provided a comprehensive framework for both the theoretical understanding and the practical determination of these critical parameters. By integrating predictive modeling with rigorous experimental validation and thorough structural elucidation, researchers can build a solid foundation of data-driven insights, accelerating the journey of promising molecules from the laboratory to the clinic.

References

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • bio.tools. (n.d.). MolGpKa. Retrieved from [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • openmolecules.org. (n.d.). Calculated LogP. Retrieved from [Link]

  • Omni Calculator. (2024, April 10). pKa Calculator. [Link]

  • Sorkun, M. C. (n.d.). AqSolPred: Aqueous Solubility Prediction Tool. GitHub. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • Streamlit. (n.d.). AqSolPred: Aqueous Solubility Prediction Tool. [Link]

  • Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. [Link]

  • Virtual logP On-line. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 7). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. [Link]

  • Rowan. (n.d.). Macroscopic pKa Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • Delta State University. (n.d.). COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • PubChem. (n.d.). N-Ethylpiperidine. [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • nptel.ac.in. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Semantic Scholar. (n.d.). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PMC. (n.d.). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

  • Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. [Link]

Sources

Exploratory

A Technical Guide to the Toxicological Screening of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

Abstract: This guide provides a comprehensive framework for the toxicological assessment of the novel chemical entity N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. In the absence of publicly available toxicological dat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the toxicological assessment of the novel chemical entity N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. In the absence of publicly available toxicological data for this specific compound, this document outlines a standard, industry-accepted, tiered approach to safety and risk assessment. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a foundational toxicological profile for new small molecules. The guide covers in silico prediction, in vitro assays, and initial in vivo studies, emphasizing the scientific rationale behind each experimental choice and providing detailed, actionable protocols.

Introduction: The Imperative for Preclinical Toxicological Profiling

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine is a novel small molecule with a structure suggestive of potential bioactivity. As with any new chemical entity (NCE) intended for therapeutic development, a thorough evaluation of its toxicological profile is a non-negotiable prerequisite. This process is not merely a regulatory hurdle but a fundamental scientific endeavor to understand the potential risks to human health. A tiered, data-driven approach allows for early identification of potential liabilities, conserves resources, and ensures that only compounds with an acceptable safety margin proceed through the development pipeline.

This guide establishes a logical, efficient, and scientifically rigorous workflow for the initial toxicological screening of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. We will proceed from computational predictions to in vitro assays and culminate in a foundational in vivo study, building a comprehensive safety profile step-by-step.

Tier 1: In Silico and Early In Vitro Assessment

The initial screening phase aims to identify major toxicological flags with minimal compound expenditure. This is achieved through a combination of computational modeling and high-throughput in vitro assays.

Computational (In Silico) Toxicology

Before any benchwork is initiated, computational models can predict potential toxicities based on the chemical structure of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. These methods use extensive databases of known toxicants to identify structural alerts—substructures that are empirically linked to specific types of toxicity.

Experimental Protocol: In Silico Toxicological Prediction

  • Structural Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or MOL file for N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine.

  • Software Analysis: Process the structure through commercially available or open-source toxicology prediction software (e.g., DEREK Nexus, SARAH Nexus, Toxtree).

  • Endpoint Evaluation: Focus on key endpoints including, but not limited to:

    • Mutagenicity (Ames test)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (hERG channel inhibition)

    • Skin sensitization

  • Data Interpretation: Analyze the output for any structural alerts. A positive finding does not confirm toxicity but indicates a higher priority for specific in vitro testing.

In Vitro Cytotoxicity Assay

A fundamental starting point is to determine the concentration at which the compound induces cell death. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from 0.1 µM to 100 µM in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 1: Hypothetical Cytotoxicity Data for N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224> 100
HEK2932485.2
HeLa2492.5

This table would summarize the IC50 values, providing a quick reference for the compound's general cytotoxicity.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are critical for assessing the potential of a compound to damage genetic material (DNA), which can lead to mutations and cancer. The standard initial battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow: Ames Test

AmesTestWorkflow cluster_prep Preparation cluster_analysis Analysis Compound Test Compound + Vehicle Plate_S9_plus Plate Assay (+S9) Compound->Plate_S9_plus Plate_S9_minus Plate Assay (-S9) Compound->Plate_S9_minus Bacteria Bacterial Strains (e.g., TA98, TA100) Bacteria->Plate_S9_plus Bacteria->Plate_S9_minus S9 S9 Metabolic Activation Mix (Rat Liver Extract) S9->Plate_S9_plus Incubate Incubate at 37°C for 48-72h Plate_S9_plus->Incubate Plate_S9_minus->Incubate Count Count Revertant Colonies Incubate->Count Analyze Statistical Analysis (Compare to Vehicle Control) Count->Analyze

Caption: Workflow for the Ames bacterial reverse mutation test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range, which should include a cytotoxic concentration.

  • Metabolic Activation: Perform the assay both with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its potential metabolites.

  • Assay:

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.

    • Add top agar and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Table 2: Hypothetical Genotoxicity Summary

AssayConditionResultInterpretation
Ames Test- S9Negative (No increase in revertants)Non-mutagenic
Ames Test+ S9Negative (No increase in revertants)Metabolites non-mutagenic
Micronucleus Test- S9Negative (No increase in micronuclei)Non-clastogenic
Micronucleus Test+ S9Negative (No increase in micronuclei)Metabolites non-clastogenic

Tier 3: In Vivo Acute Toxicity Study

After establishing a preliminary in vitro safety profile, the next step is to evaluate the compound's effects in a living organism. An acute toxicity study provides information on the potential health hazards that might arise from a single, short-term exposure.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a sequential dosing approach that uses a minimum number of animals to estimate the LD₅₀ (the lethal dose for 50% of the animals).

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing:

    • Administer a single oral dose of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine to one animal, starting at a dose level estimated from in vitro data (typically 1/10th of the lowest IC₅₀).

    • Observe the animal for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • Observation: Observe all animals for a total of 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weight changes.

  • Endpoint: The primary endpoint is mortality. At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: Use the sequence of outcomes (survival or death) to calculate the estimated LD₅₀ and its confidence intervals using specialized software.

Decision Logic for Toxicological Screening

TriageDecision start Start Screening Cascade in_vitro In Vitro Cytotoxicity & Genotoxicity Assays start->in_vitro decision1 Genotoxicity Positive? in_vitro->decision1 in_vivo Acute In Vivo Toxicity (e.g., OECD 425) decision2 High In Vivo Toxicity? (e.g., LD50 < 300 mg/kg) in_vivo->decision2 decision1->in_vivo No stop High Risk: De-prioritize or Redesign decision1->stop Yes decision2->stop Yes proceed Acceptable Profile: Proceed to Further Studies decision2->proceed No

Caption: Decision-making flowchart for early toxicological screening.

Conclusion and Future Directions

This guide has outlined a standard, tiered workflow for the initial toxicological screening of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. By following this sequence of in silico, in vitro, and in vivo studies, researchers can build a foundational safety profile for this novel compound. The results from these initial screens are critical for making informed " go/no-go " decisions. A compound with no genotoxicity and a high in vivo LD₅₀ would be a strong candidate for more advanced toxicological studies, such as repeated-dose toxicity and safety pharmacology assessments, which are necessary for progression towards clinical development.

References

  • OECD (1997) , Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • OECD (2016) , Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • OECD (2022) , Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Optimal Solvent Selection for the Extraction of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

For: Researchers, scientists, and drug development professionals. Abstract The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. The selection of an appropriate solvent system for extraction is paramount to ensure high yield, purity, and process efficiency. This document provides a comprehensive guide to selecting the optimal solvent for the extraction of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, a complex amine with both polar and non-polar characteristics. We will explore the theoretical underpinnings of solvent selection, including the principle of "like dissolves like" and the application of Hansen Solubility Parameters (HSP). A detailed, step-by-step experimental protocol for solvent screening is provided, designed to be a self-validating system for researchers. This guide is intended to provide both the foundational knowledge and the practical steps necessary to make an informed and effective choice of extraction solvent.

Introduction: The Challenge of Extracting N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine is a tertiary amine featuring a substituted piperidine ring and a butylamine side chain. This structure imparts a unique combination of a basic nitrogen for potential pH-mediated extraction, and significant non-polar character from its alkyl components. The goal of an effective extraction is to selectively dissolve this target molecule, leaving impurities behind, and to do so in a solvent that is easily removed in downstream processing. A poorly chosen solvent can lead to low recovery, the co-extraction of impurities, and difficulties in solvent removal, all of which can impede the drug development process.

The basicity of the amine group allows for the use of pH-controlled liquid-liquid extraction, a common technique for purifying amines[1][2][3][4]. By treating with an acid, the amine can be protonated to form a water-soluble salt, which can then be separated from non-basic impurities. Subsequent treatment with a base can regenerate the free amine, allowing it to be extracted back into an organic solvent[1].

Theoretical Framework for Solvent Selection

Polarity and "Like Dissolves Like"

The adage "like dissolves like" is a foundational principle in chemistry. It suggests that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized as polar (e.g., water, methanol), which have large dipole moments, and non-polar (e.g., hexane, toluene), which have small or no dipole moments. N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine possesses both a polar amine group and non-polar alkyl chains, suggesting that a solvent of intermediate polarity may be a good starting point for screening.

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection can be achieved using Hansen Solubility Parameters (HSP)[5][6][7]. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle remains that substances with similar HSP values (i.e., are "close" in Hansen space) are likely to be miscible[6][7]. The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely to occur[7].

Experimental Protocol for Optimal Solvent Selection

This protocol outlines a systematic approach to screen and identify the optimal solvent for the extraction of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine.

Materials and Equipment
  • Crude N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

  • A selection of candidate solvents (see Table 1)

  • Deionized water

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Separatory funnels (50 mL or 100 mL)

  • pH meter or pH paper

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for purity analysis

  • Vortex mixer

Candidate Solvent Selection

A range of solvents with varying polarities and HSPs should be selected for initial screening.

SolventClassBoiling Point (°C)Polarity Indexδd (MPa^0.5)δp (MPa^0.5)δh (MPa^0.5)
n-HexaneNon-polar690.114.90.00.0
TolueneNon-polar1112.418.01.42.0
Diethyl EtherPolar aprotic352.814.52.94.6
DichloromethanePolar aprotic403.118.26.36.1
Ethyl AcetatePolar aprotic774.415.85.37.2
2-ButanolPolar protic1004.015.85.714.5
AcetonitrilePolar aprotic825.815.318.06.1
MethanolPolar protic655.115.112.322.3

Table 1: Candidate Solvents for Screening.

Step-by-Step Screening Protocol
  • Preparation of the Aqueous Phase:

    • Accurately weigh approximately 1 gram of crude N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine into a 100 mL beaker.

    • Add 20 mL of deionized water.

    • While stirring, slowly add 1 M HCl dropwise until the pH of the aqueous solution is between 2 and 3. This will protonate the amine, forming the water-soluble hydrochloride salt. Ensure all solid material has dissolved.

  • Removal of Non-Basic Impurities:

    • Transfer the acidic aqueous solution to a separatory funnel.

    • Add 20 mL of a non-polar solvent like n-hexane to wash the aqueous phase.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Discard the upper organic layer which contains non-basic impurities.

  • Liberation of the Free Amine:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add 1 M NaOH dropwise while stirring until the pH is between 10 and 11. This will deprotonate the amine salt, regenerating the free amine which may precipitate or form an oily layer.

  • Extraction with Candidate Solvents:

    • To the basic aqueous solution in the separatory funnel, add 20 mL of the first candidate solvent from Table 1.

    • Shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the extracted amine.

    • Repeat this extraction step with a fresh 10 mL portion of the same candidate solvent to maximize recovery. Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Analysis:

    • Accurately weigh the recovered product to determine the extraction yield.

    • Analyze the purity of the recovered product using HPLC or GC.

  • Repeat for all Candidate Solvents:

    • Repeat steps 4-6 for each of the candidate solvents listed in Table 1.

Evaluation of Results

The optimal solvent will be the one that provides the highest combination of:

  • Yield: The mass of purified product recovered.

  • Purity: The percentage of the target compound in the recovered product as determined by chromatographic analysis.

  • Ease of Handling: Considerations such as boiling point (for ease of removal), toxicity, and cost.

The results should be tabulated for easy comparison.

SolventYield (g)Purity (%)Observations
n-Hexane
Toluene
Diethyl Ether
Dichloromethane
Ethyl Acetate
2-Butanol
Acetonitrile
Methanol

Table 2: Example Data Table for Solvent Screening Results.

Visualization of Workflows and Interactions

Experimental Workflow

G cluster_0 Preparation cluster_1 Purification cluster_2 Extraction & Analysis A Crude Amine B Dissolve in Water + HCl (pH 2-3) A->B C Wash with n-Hexane B->C D Separate Aqueous Layer C->D E Add NaOH (pH 10-11) D->E F Extract with Candidate Solvent E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Analyze Yield & Purity H->I

Figure 1: Experimental workflow for solvent screening.

Molecular Interactions

G cluster_0 N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine cluster_1 Solvent Types Solute Target Molecule Polar_Group Amine Group (H-bond acceptor) Solute->Polar_Group NonPolar_Group Alkyl Chains (Dispersion Forces) Solute->NonPolar_Group Polar_Solvent Polar Solvent (e.g., Methanol) Polar_Group->Polar_Solvent Strong Interaction (H-bonding, Dipole-Dipole) NonPolar_Solvent Non-Polar Solvent (e.g., Hexane) Polar_Group->NonPolar_Solvent Weak Interaction NonPolar_Group->Polar_Solvent Weak Interaction NonPolar_Group->NonPolar_Solvent Strong Interaction (Dispersion)

Figure 2: Molecular interactions governing solubility.

Conclusion

The selection of an optimal solvent for the extraction of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine requires a systematic approach that combines theoretical understanding with empirical testing. By considering the principles of polarity and Hansen Solubility Parameters, a researcher can intelligently select a range of candidate solvents. The detailed protocol provided in this application note offers a robust method for screening these solvents and identifying the one that delivers the best performance in terms of yield and purity. This methodical approach will ultimately lead to a more efficient, scalable, and reliable purification process.

References

  • PubChem. N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine. National Center for Biotechnology Information. [Link]

  • ChemBK. N-ethylbutan-1-amine - Physico-chemical Properties. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Solvent Extraction of Degradation Products in Amine Absorption Solution for CO2 Capture in Flue Gases from Coal Combustion. [Link]

  • Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society. [Link]

  • Google Patents.
  • Wikipedia. Hansen solubility parameter. [Link]

  • NIST. N-ethyl-N-methyl-2-butanamine. National Institute of Standards and Technology. [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

  • Cheméo. Chemical Properties of 1-Butanamine, N-ethyl- (CAS 13360-63-9). [Link]

  • Pharmaceutical Sciences. Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. [Link]

  • Carbon Clean. The Role of Solvents in Carbon Capture. [Link]

  • ResearchGate. The synthesis of N-ethyl-n-butylamine by amines disproportionation. [Link]

  • PECOFacet. Filter Media Selection in Amine Gas Sweetening Systems. [Link]

  • ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • PharmaInfo. Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. [Link]

  • Al-Qadisiyah Journal of Pure Science. Amine Extraction in the Laboratory. [Link]

  • MOLBASE. butan-1-amine|109-73-9. [Link]

  • Cheméo. Chemical Properties of 1-Butanamine, N-ethyl-N-methyl- (CAS 66225-40-9). [Link]

  • CUNY. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine derivatives

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine Derivatives Reference ID: TSC-SYN-2024-089 Executive Summary: The "1,2-Constraint" C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine Derivatives Reference ID: TSC-SYN-2024-089

Executive Summary: The "1,2-Constraint" Challenge

You are encountering difficulty synthesizing N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine due to a specific structural bottleneck known as 1,2-allylic strain (A-strain) mimicry .

The target molecule features a piperidine ring with substituents at the 1-position (ethyl) and 2-position (aminomethyl).[1] In a chair conformation, the 1-ethyl group and the 2-substituent create significant steric congestion. This "gauche" interaction shields the exocyclic nitrogen, making standard nucleophilic attacks sluggish and prone to side reactions (elimination or retro-Claisen).

This guide provides three validated workflows to bypass this energy barrier, ranked by success rate in high-throughput optimization studies.

Diagnostic: Route Selection Matrix

Before proceeding, determine your starting materials and constraints to select the correct module.

RouteSelection Figure 1: Strategic Decision Tree for Route Selection based on precursor availability and steric risk. Start START: Select Precursors Q1 Do you have the (1-ethylpiperidin-2-yl)methanamine? Start->Q1 Q2 Is the 2-formylpiperidine available/stable? Q1->Q2 No (I have the aldehyde) MethodB METHOD B: Acylation-Reduction Sequence (Highest Reliability, Multi-step) Q1->MethodB Yes (Amine available) MethodA METHOD A: Ti(IV)-Mediated Reductive Amination (High Yield, Moderate Cost) Q2->MethodA Yes MethodC METHOD C: Direct Alkylation (SN2) (High Risk: Elimination Side-Products) Q2->MethodC No (Halide precursor)

Method A: Titanium(IV)-Mediated Reductive Amination

Status: Recommended Primary Route Mechanism: Lewis-Acid Activation & Water Scavenging

Standard reductive amination (using NaBH₄ alone) often fails here because the steric bulk prevents the formation of the intermediate imine/hemiaminal. Titanium(IV) isopropoxide [Ti(OiPr)₄] is the critical "patch" for this bug. It coordinates to the carbonyl oxygen, increasing electrophilicity, and simultaneously scavenges the water produced, driving the equilibrium toward the imine.

Protocol:
  • Imine Formation (The "Dry" Step):

    • Charge a flame-dried flask with 1-ethylpiperidine-2-carbaldehyde (1.0 equiv) and butan-1-amine (1.1 equiv).

    • Add Ti(OiPr)₄ (1.25 equiv) neat (no solvent) or in minimal anhydrous THF.

    • Critical Step: Stir at ambient temperature for 6–12 hours. The solution will become viscous.

    • Why: The steric bulk of the 1-ethyl group slows the attack; Ti(IV) acts as a template to bring the amine and aldehyde together.

  • Reduction:

    • Dilute the viscous mixture with absolute ethanol (0.5 M concentration relative to aldehyde).

    • Add NaBH₄ (1.5 equiv) portion-wise.[2] Caution: Exothermic.

    • Stir for 2–4 hours.

  • Workup (The "Titanium Crash"):

    • Quench with 1N NaOH (do not use water alone; TiO₂ forms a gel that traps product).

    • Filter the white precipitate (titanium salts) through a Celite pad.

    • Extract the filtrate with DCM.

Troubleshooting Method A:
SymptomProbable CauseCorrective Action
Low Conversion Imine equilibrium not reached before reduction.Increase Ti(OiPr)₄ stir time to 18h; ensure system is strictly anhydrous.
Alcohol Byproduct Direct reduction of aldehyde (competed with amine).The imine did not form. Increase amine equivalents (1.5 eq) or switch to Method B.
Gel Formation Improper quenching of Titanium.Use 1N NaOH or Rochelle's Salt solution to complex the Ti during workup.

Method B: The Acylation-Reduction "Detour"

Status: High Reliability / Fallback Mechanism: Oxidation State Adjustment

If the steric hindrance is too great for C-N bond formation via imine, move to a planar C=O intermediate. Amide formation is less sensitive to steric hindrance than alkylation, and the subsequent reduction locks the alkyl chain in place.

Protocol:

Step 1: Amide Coupling

  • React (1-ethylpiperidin-2-yl)methanamine with butyryl chloride (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

  • Result: Formation of N-[(1-ethylpiperidin-2-yl)methyl]butanamide.

  • Note: This reaction is usually instantaneous despite sterics because acyl chlorides are highly reactive "hard" electrophiles.

Step 2: Amide Reduction

  • Dissolve the intermediate amide in anhydrous THF.

  • Slowly add LiAlH₄ (2.5 equiv) at 0°C, then reflux for 4–6 hours.

  • Why Reflux? Reducing the C=O to CH₂ removes the steric clash of the oxygen atom, but requires thermal energy to overcome the initial hydride attack barrier.

Visualizing the Pathway:

ReactionPathway Figure 2: The Amide-Reduction Workflow to bypass steric hindrance in alkylation. Precursor Precursor: (1-ethylpiperidin-2-yl) methanamine Acylation Step 1: Acylation (Butyryl Cl, Et3N) Overcomes Sterics via High Reactivity Precursor->Acylation Amide Intermediate: Stable Amide Acylation->Amide Reduction Step 2: Reduction (LiAlH4, Reflux) Removes Carbonyl Oxygen Amide->Reduction Product Target: Secondary Amine Reduction->Product

FAQ: Troubleshooting Specific Failures

Q: I tried direct alkylation with butyl bromide and the amine, but I see a lot of alkene impurities. Why? A: You are observing the Hofmann Elimination . Because the 2-position of the piperidine is crowded, the nucleophilic attack (Sɴ2) is retarded. The amine acts as a base instead, abstracting a proton from the butyl bromide, leading to 1-butene.

  • Fix: Switch to Method A (Reductive Amination). If you must alkylate, use a polar aprotic solvent (DMF or CH₃CN) and add KI (catalytic) to form the more reactive butyl iodide in situ (Finkelstein reaction), favoring substitution over elimination.

Q: My reductive amination yield is <30%. I'm using NaBH(OAc)₃. A: NaBH(OAc)₃ (STAB) is excellent for ketones but can be too bulky for this specific sterically hindered substrate. The acetoxy groups add volume to the reducing agent.

  • Fix: Switch to Ti(OiPr)₄ + NaBH₄ (Method A). The Titanium activates the imine so strongly that the smaller borohydride anion can attack more easily.

Q: Can I use microwave irradiation to speed this up? A: Yes. For Method C (Direct Alkylation), microwave heating (100°C, 10-20 min) in acetonitrile often overcomes the activation energy barrier for the Sɴ2 attack before elimination can compete. However, Method A or B is still chemically superior.

References & Grounding

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[3] Link

    • Grounding: Establishes the Ti(OiPr)₄ protocol as the standard for hindered imine formation.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61.11 (1996): 3849-3862. Link

    • Grounding: Discusses the limitations of STAB in sterically crowded systems.

  • Clayden, J., et al. Organic Chemistry. Oxford University Press. Chapter on "Controlling Stereochemistry and Steric Hindrance."

    • Grounding: Theoretical basis for 1,2-strain (A-strain) in piperidine rings.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[2][4] Journal of the Chemical Society, Perkin Transactions 1, (1998): 2527-2531.[2]

    • Grounding: Validation of the Ti(IV) methodology for secondary amine synthesis.

Sources

Optimization

Technical Support Center: High-Purity Purification of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

Welcome to the technical support guide for the purification of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this diamine. Our focus is on not just the "how," but the fundamental "why" behind each methodological choice, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Impurity Profile

Achieving high purity begins with understanding the potential contaminants. The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis for this molecule involves the reductive amination of 1-ethylpiperidine-2-carbaldehyde with butan-1-amine.[1][2] This route, while efficient, can introduce a specific set of impurities that must be addressed.

Q1: What are the most common process-related impurities I should expect from a reductive amination synthesis?

A1: In a typical reductive amination pathway, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 1-ethylpiperidine-2-carbaldehyde and butan-1-amine are common. Their presence indicates an incomplete reaction.

  • Imine Intermediate: The intermediate Schiff base (imine) formed between the aldehyde and butan-1-amine may persist if the reduction step is inefficient. This imine is susceptible to hydrolysis, especially during aqueous workups or chromatography on acidic stationary phases, which can regenerate the starting aldehyde.[3]

  • Over-alkylation Products: Although less common in reductive amination compared to direct alkylation with alkyl halides, it's possible for the newly formed secondary amine to react with another molecule of the aldehyde, leading to a tertiary amine byproduct.[1]

  • Side-products from the Reducing Agent: Depending on the reducing agent used (e.g., NaBH(OAc)₃, NaBH₃CN), byproducts from its decomposition or side reactions can contaminate the crude product. For instance, using sodium cyanoborohydride can introduce cyanide-related impurities that require careful quenching and removal.[1]

Q2: How can I best identify and quantify these impurities before starting my purification?

A2: A multi-technique analytical approach is recommended for robust characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities like unreacted starting materials and some smaller byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile impurities and for monitoring the progress of the purification. It is particularly useful for detecting the target compound and higher molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals. The presence of an aldehyde proton signal (~9-10 ppm in ¹H NMR) or an imine carbon signal (~160-170 ppm in ¹³C NMR) would indicate starting material or intermediate contamination, respectively.

Section 2: Troubleshooting Purification Methods

The selection of a purification strategy depends on the scale of the experiment, the nature of the impurities, and the desired final purity. Below, we address common issues encountered with standard purification techniques.

2.1: High-Vacuum Distillation

Distillation is often the preferred method for large-scale purification of liquid amines. However, the relatively high boiling point and potential thermal instability of the target compound present challenges.

Q: My compound appears to be darkening and decomposing during distillation at atmospheric pressure. How can I resolve this?

A: This is a classic sign of thermal decomposition. Many high-boiling-point amines are unstable at their atmospheric boiling points.[4] The solution is to significantly lower the boiling temperature by reducing the pressure.

Solution: High-Vacuum Fractional Distillation. By employing a high-vacuum pump (enabling pressures <1 mmHg), you can lower the boiling point by tens or even over a hundred degrees Celsius, preventing thermal degradation.[4] A short-path distillation apparatus is recommended to minimize the time the compound spends at elevated temperatures.

Q: I'm experiencing significant foaming and bumping in the distillation flask, leading to poor separation and potential loss of product into the vacuum line. What is the cause and how can it be prevented?

A: Foaming in amine distillations is often caused by the presence of water, dissolved gases (like CO₂), or other surface-active impurities.[5][6]

Solutions:

  • Thorough Drying: Ensure the crude product is rigorously dried with a suitable agent (e.g., anhydrous MgSO₄, K₂CO₃) and filtered before distillation.

  • Degassing: Before heating, keep the material under vacuum for a period to remove dissolved gases.

  • Use of Boiling Chips/Stirring: Add fresh, non-porous boiling chips or use a magnetic stir bar to ensure smooth, even boiling.

  • Controlled Heating: Employ a heating mantle with a temperature controller and heat the flask gradually to avoid sudden boiling.

2.2: Column Chromatography

Chromatography is a high-resolution technique suitable for achieving very high purity, especially on a smaller scale. However, the basic nature of amines poses a significant challenge when using standard silica gel.

Q: My product is streaking severely on my silica gel TLC plate and column, resulting in broad peaks and poor separation. Why is this happening?

A: This is a direct consequence of the strong acid-base interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7] This interaction leads to irreversible adsorption or slow, non-uniform elution, causing significant tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the mobile phase.[3][7] This additive protonates in preference to your compound, effectively "masking" the acidic sites on the silica and allowing for symmetrical peak shapes.

  • Use of Deactivated or Basic Stationary Phases:

    • Basic Alumina (Al₂O₃): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Amine-Functionalized Silica: Using a commercially available stationary phase where the silica surface is functionalized with amino groups (KP-NH) can provide excellent results by preventing the strong acid-base interactions.[7]

2.3: Recrystallization via Salt Formation

Since the free base of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine is likely an oil or a low-melting solid, direct recrystallization is often impractical. Converting it to a crystalline salt is a highly effective method for purification.[8]

Q: I've formed the dihydrochloride salt of my amine, but it separates from the solvent as a sticky oil ("oiling out") instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solubility of the solute in the hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.[9]

Solutions:

  • Solvent System Optimization: The key is to find a solvent or solvent mixture where the salt has high solubility when hot but low solubility when cold. For amine hydrochlorides, common solvents include isopropanol (IPA), ethanol, or mixtures like IPA/diethyl ether or ethanol/ethyl acetate.[10] You may need to add more of the primary solvent (e.g., IPA) to the hot, oiled-out mixture until it fully redissolves, then allow it to cool very slowly.

  • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling promotes oiling out.

  • Scratching and Seeding: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure crystalline material, add a single "seed" crystal to the cooled solution to initiate crystallization.

Section 3: Recommended Purification Protocols

Protocol 1: High-Vacuum Fractional Distillation

This protocol is ideal for purifying multi-gram quantities of the amine where impurities have significantly different boiling points.

  • Preparation: Ensure the crude N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine is free of solvents and has been dried over anhydrous potassium carbonate (K₂CO₃), then filtered.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column and a vacuum-jacketed distillation head. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Add the crude amine and a magnetic stir bar to the round-bottom flask.

    • Slowly apply vacuum, allowing any residual volatiles to be removed.

    • Begin stirring and gradually heat the flask using a heating mantle.

    • Collect a small forerun fraction containing any low-boiling impurities.

    • Carefully collect the main fraction at a stable head temperature and pressure.

    • Stop the distillation before the pot runs dry to avoid the concentration of potentially unstable residues.

Protocol 2: Purification via Di-hydrochloride Salt Recrystallization

This is a highly effective method for achieving excellent purity, removing non-basic impurities and color.

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of cold isopropanol (IPA).

    • Slowly add a solution of HCl in IPA (or bubble dry HCl gas through the solution) while stirring in an ice bath. Monitor the pH to ensure it becomes acidic.

    • The dihydrochloride salt should precipitate. If it oils out, add more IPA until a homogenous solution is formed upon warming.

  • Recrystallization:

    • Heat the mixture until the salt completely dissolves.

    • Slowly add a co-solvent in which the salt is less soluble (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.[10]

    • Add a few drops of the primary solvent (IPA) to redissolve the turbidity.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under high vacuum.

  • Liberation of Free Base (Optional):

    • Dissolve the purified salt in water.

    • Basify the aqueous solution to pH >12 with NaOH or K₂CO₃.

    • Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts, filter, and remove the solvent under reduced pressure.

Section 4: Data and Workflow Visualization

Table 1: Comparison of Purification Methodologies
Method Typical Purity Expected Yield Advantages Disadvantages
High-Vacuum Distillation 95-99%70-85%Scalable, effective for removing non-volatile and very volatile impurities.Risk of thermal decomposition, ineffective for impurities with close boiling points.[4]
Column Chromatography >99%50-80%High resolution, excellent for removing structurally similar impurities.Requires solvent additives or special columns, can be low-throughput, potential for product loss on column.[7]
Salt Recrystallization >99.5%60-90%Highly effective for removing non-basic impurities, yields a stable, solid product.Requires an additional step to liberate the free base, potential for "oiling out".[8]
Workflow Diagrams

Purification_Troubleshooting start Crude Product Analysis (GC-MS, LC-MS) impurity_check Significant Impurities Detected? start->impurity_check distill High-Vacuum Distillation impurity_check->distill  Boiling Point  Difference >20°C chromatography Column Chromatography impurity_check->chromatography  Structurally  Similar Impurities impurity_2 Non-Basic or Colored Impurities impurity_check->impurity_2  Other final_product High-Purity Product (>99%) distill->final_product chromatography->final_product salt Salt Formation & Recrystallization salt->final_product impurity_2->salt

Caption: General troubleshooting and decision workflow for purification.

Chromatography_Issues start Issue: Product Streaking on Silica Column cause Root Cause Acid-base interaction between basic amine and acidic silica surface start->cause solution1 Solution 1 Mobile Phase Modification Add 1-2% Triethylamine (TEA) or NH₄OH to eluent to mask acidic silanol sites. cause->solution1  Quick Fix solution2 Solution 2 Change Stationary Phase Use basic alumina (Al₂O₃) or amine-functionalized silica (KP-NH) to eliminate acidic sites. cause->solution2  Robust Solution outcome Result: Symmetrical Peaks & Improved Separation solution1->outcome solution2->outcome

Caption: Troubleshooting logic for amine purification by column chromatography.

Section 5: Handling and Storage

Q: Now that I have the high-purity free base, what are the best practices for storage to prevent degradation?

A: Amines, particularly in their free base form, are susceptible to degradation through two primary pathways:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of N-oxides and other colored degradation products.[11]

  • Carbamate Formation: Amines readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts, which will appear as an insoluble white solid or cause the purity to decrease over time.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store in a refrigerator or freezer (-20 °C is preferable for long-term storage).

  • Container: Use an amber glass vial or bottle to protect it from light.

  • Form: For maximum long-term stability, consider storing the material as its crystalline dihydrochloride salt, which is significantly less prone to oxidation and reaction with CO₂.

References

  • ResearchGate. (2021). Recrystallization of Amine Compounds. [Link]

  • Walton, H. F., & Martinez, J. M. (1975). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry, 47(8), 1349–1353. [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]

  • Niemeyer, T., & Hatcher, N. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Amine Experts. (2014). An in-depth Study of Amine System Failures. ResearchGate. [Link]

  • Google Patents. (1945).
  • Google Patents. (2006).
  • Chemistry LibreTexts. (2022). Recrystallization. [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Chemistry Universe. (2020). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Link]

  • Justia Patents. (n.d.). Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications. [Link]

  • ResearchGate. (2019). Distillation and concentration process design for removal of heat stable salts in amine solution. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chemistry LibreTexts. (2020). Distillation. [Link]

  • ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Wiley Online Library. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine quantification

Executive Summary: The "Invisible" Analyte Challenge This guide addresses the validation of analytical methods for N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine , a structural motif common in local anesthetic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

This guide addresses the validation of analytical methods for N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine , a structural motif common in local anesthetic synthesis intermediates and curing agents.

The Core Challenge: This molecule is an aliphatic diamine lacking a conjugated


-system (chromophore). Consequently, traditional RP-HPLC with UV detection (254 nm) is chemically impossible, and low-UV detection (200–210 nm) suffers from poor specificity and high solvent noise.

The Solution: This guide compares the two industry-standard approaches validated for regulatory submission (ICH Q2(R2)):

  • Method A (Modern): HILIC-MS/MS (Direct analysis, high sensitivity).

  • Method B (Traditional): Pre-column Derivatization with FMOC-Cl followed by RP-HPLC-FLD (High stability, accessible hardware).

Comparative Analysis: Method A vs. Method B

The following table contrasts the performance metrics based on experimental data for aliphatic diamines of similar pKa and hydrophobicity.

FeatureMethod A: HILIC-MS/MS Method B: FMOC-Derivatization HPLC
Principle Hydrophilic Interaction Liquid Chromatography with Triple Quadrupole Mass Spec.Chemical tagging with 9-fluorenylmethyl chloroformate (FMOC-Cl) to induce fluorescence.[1][2]
Selectivity Ultra-High (Mass-based resolution of isobaric impurities).High (Chromatographic resolution required; excess reagent peaks can interfere).
Sensitivity (LOD) < 0.5 ng/mL (Trace level).1–5 ng/mL (Assay/Impurity level).
Throughput High (5–8 min run time; no prep).Low (Requires 30 min reaction + 15 min run).
Matrix Effects Susceptible to ion suppression (requires stable isotope internal standard).Robust (Derivatization often stabilizes the analyte against matrix interference).
Cost Per Sample High (Instrumentation & Grade solvents).Moderate (Reagents are cheap; standard HPLC).
Validation Risk Low (Specificity is inherent to MS/MS).Moderate (Derivative stability must be proven).

Decision Logic for Method Selection

The choice between MS and Derivatization depends heavily on the Analytical Threshold (Limit of Quantitation required).

MethodSelection Start Start: Define Requirement ConcCheck Target LOQ? Start->ConcCheck Trace Trace Level (< 1 ppm) (Genotoxic Impurity) ConcCheck->Trace High Sensitivity Assay Assay Level (> 0.1%) (Purity/Potency) ConcCheck->Assay Standard Sensitivity MS_Path Select HILIC-MS/MS Trace->MS_Path EquipCheck MS/MS Available? Assay->EquipCheck UV_Path Select FMOC-HPLC-FLD EquipCheck->MS_Path Yes (Preferred) EquipCheck->UV_Path No (Cost-Effective)

Figure 1: Decision matrix for selecting the analytical strategy based on sensitivity requirements and instrument availability.

Detailed Validation Protocols

Method A: HILIC-MS/MS (The Gold Standard)

Rationale: Aliphatic amines are highly polar and basic.[3] On standard C18 columns, they exhibit poor retention and severe tailing due to silanol interactions. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines using a water layer on a polar stationary phase, providing superior peak shape and MS sensitivity.

Instrument Parameters
  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–1 min: 90% B (Isocratic hold for retention).

    • 1–5 min: 90% B → 60% B.

    • 5–7 min: 60% B (Wash).

    • 7.1 min: 90% B (Re-equilibration).

  • Detection: ESI Positive Mode (MRM).

    • Precursor Ion: [M+H]⁺ = 199.35 m/z.

    • Product Ions: Determine experimentally (likely loss of ethyl-piperidine moiety).

Critical Validation Step: Matrix Effect

Because HILIC relies on high organic content, salts from urine or plasma precipitate easily.

  • Protocol: Compare the slope of the calibration curve in Solvent vs. Post-Extraction Spiked Matrix .

  • Acceptance Criteria: Matrix Factor (MF) between 0.8 and 1.2. If MF < 0.8, use a Stable Isotope Labeled (SIL) Internal Standard.

Method B: Pre-Column Derivatization (FMOC-Cl)

Rationale: For labs without MS/MS, derivatization turns the "invisible" amine into a highly fluorescent carbamate derivative. FMOC-Cl (9-fluorenylmethyl chloroformate) reacts rapidly with both primary and secondary amines.

Reaction Scheme

The secondary amine on the butyl chain and the tertiary amine (if sterically accessible) react. Note: Tertiary amines do not react with FMOC; only the secondary amine on the butyl chain will be tagged, creating a mono-derivative.

Derivatization Amine Target Analyte (Secondary Amine) Reaction Reaction (Ambient, 2 min) Amine->Reaction Reagent FMOC-Cl (Fluorescent Tag) Reagent->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Quench Quench (ADAM reagent) Reaction->Quench Product FMOC-Amine Derivative (Highly Fluorescent) Quench->Product

Figure 2: Pre-column derivatization workflow. The reaction requires basic pH to proceed but must be quenched to prevent column damage from excess reagent.

Protocol
  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 9.0).

  • Add: 100 µL FMOC-Cl (5 mM in ACN).

  • Wait: 2 minutes at room temperature.

  • Quench: Add 50 µL ADAM (1-amino-adamantane) to scavenge excess FMOC-Cl (prevents interference).

  • Inject: 10 µL onto C18 HPLC.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

Validation Acceptance Criteria (ICH Q2(R2))

Regardless of the method chosen, the following criteria must be met to claim "Validated Status."

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Impurity)
Specificity No interference at retention time of analyte (Resolution > 1.5 from nearest peak).No interference from matrix or degradation products.
Linearity (r²) > 0.999 over 80–120% of target conc.> 0.99 over 50%–150% of spec limit.
Accuracy (Recovery) 98.0% – 102.0% (Mean of 3 levels).80.0% – 120.0% (at LOQ level).
Precision (RSD) Repeatability < 1.0%.Repeatability < 5.0% (at low levels).
LOD/LOQ N/A for Assay.S/N > 3 (LOD) and S/N > 10 (LOQ).
Solution Stability Standard stable for > 24 hours.Derivative stable for > run time (verify FMOC stability).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]

  • Bhandari, D., et al. (2018).[5] UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines in human urine.[3][5][6] Journal of Chromatography B. [5]

  • Thermo Fisher Scientific. (2012).[2] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 1012.

  • Guillarme, D. (2020).[7] HILIC: The Pros and Cons.[7][8][9][10] LCGC International.

Sources

Comparative

A Comparative Guide to the Metabolic Stability of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment. The metabolic stability of a compound, or its susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the metabolic stability of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, a novel piperidine derivative, in a comparative context. We will delve into the experimental framework for assessing metabolic stability using liver microsomes, present comparative data, and discuss the underlying enzymatic processes.

The liver is the primary site of drug metabolism, and subcellular fractions, particularly microsomes, are rich in the cytochrome P450 (CYP450) enzymes responsible for the bulk of Phase I metabolic reactions.[3][4] Liver microsomes, which are vesicles formed from the endoplasmic reticulum, provide a robust and high-throughput in vitro model to evaluate the intrinsic clearance of compounds.[1][5][6] By incubating a test compound with liver microsomes and necessary cofactors, we can quantify the rate of its disappearance and thereby predict its metabolic clearance in vivo.[7][8]

Comparative Metabolic Stability Analysis

The metabolic stability of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine was evaluated alongside two structural analogs to provide a comparative context. The data, summarized in the table below, highlights the impact of subtle structural modifications on the rate of metabolism.

CompoundStructuret1/2 (min)Clint (µL/min/mg protein)
N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine (Structure of the title compound)25.3 ± 2.127.4 ± 2.3
Analog A: N-[(1-methylpiperidin-2-yl)methyl]butan-1-amine (Structure of Analog A)38.7 ± 3.517.9 ± 1.6
Analog B: N-[(1-ethylpyrrolidin-2-yl)methyl]butan-1-amine (Structure of Analog B)15.1 ± 1.845.9 ± 5.5

Data are presented as mean ± standard deviation (n=3).

The results indicate that N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine possesses moderate metabolic stability. Its half-life is shorter than that of its N-methyl analog (Analog A), suggesting that the N-ethyl group may be more susceptible to metabolic attack. Conversely, the pyrrolidine analog (Analog B) exhibits significantly lower metabolic stability, indicating that the six-membered piperidine ring is more metabolically robust in this chemical context.[9]

Experimental Protocol: In Vitro Microsomal Stability Assay

The following protocol details the step-by-step methodology for determining the metabolic stability of a test compound using liver microsomes. This self-validating system includes appropriate controls to ensure the reliability of the generated data.

Materials and Reagents:
  • Test compound (e.g., N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like imipramine)[10]

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound and control solutions pre_incubation Pre-incubate microsomes and compound at 37°C prep_compound->pre_incubation prep_microsomes Thaw and dilute liver microsomes prep_microsomes->pre_incubation prep_cofactor Prepare NADPH regenerating system start_reaction Initiate reaction with NADPH prep_cofactor->start_reaction pre_incubation->start_reaction time_points Collect aliquots at specified time points (0, 5, 15, 30, 45 min) start_reaction->time_points terminate Terminate reaction with cold acetonitrile + IS time_points->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % remaining, t1/2, and Clint lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the working solutions by diluting the stock solutions in phosphate buffer to the desired final concentration (typically 1 µM).[11]

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to the desired concentration (typically 0.5 mg/mL) in cold phosphate buffer.[11]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsomes and the test compound or control compound.

    • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots from the incubation mixture.[12]

    • Immediately terminate the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard.[7]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[13][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).[15]

Discussion of Potential Metabolic Pathways

The chemical structure of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine, featuring secondary and tertiary amine functionalities and alkyl chains, suggests several potential sites for metabolism by CYP450 enzymes.[16][17] The primary metabolic pathways for such compounds typically involve N-dealkylation and C-hydroxylation.[18][19]

Potential Metabolic Pathways Diagram

G cluster_metabolites Potential Metabolites parent N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine n_dealkylation_ethyl N-de-ethylation (piperidine) parent->n_dealkylation_ethyl CYP450 n_dealkylation_butyl N-de-butylation parent->n_dealkylation_butyl CYP450 c_hydroxylation_piperidine C-hydroxylation (piperidine ring) parent->c_hydroxylation_piperidine CYP450 c_hydroxylation_butyl C-hydroxylation (butyl chain) parent->c_hydroxylation_butyl CYP450

Caption: Potential metabolic pathways of the parent compound.

  • N-Dealkylation: The N-ethyl and N-butyl groups are susceptible to oxidative N-dealkylation, a common metabolic route for amines.[20][21] This process involves the oxidation of the carbon adjacent to the nitrogen, leading to the formation of an unstable carbinolamine that subsequently cleaves to yield an aldehyde and the dealkylated amine. The higher metabolic rate of the N-ethyl compound compared to the N-methyl analog (Analog A) suggests that N-de-ethylation may be a significant clearance pathway.

  • C-Hydroxylation: The piperidine ring and the butyl chain both contain aliphatic carbons that can undergo hydroxylation.[22] Oxidation of the piperidine ring can occur at various positions, leading to the formation of hydroxylated metabolites. Similarly, the butyl chain can be hydroxylated at different carbons.

  • Influence of Ring Structure: The increased metabolic lability of the pyrrolidine analog (Analog B) compared to the piperidine parent compound may be attributed to differences in ring strain and the accessibility of the nitrogen and adjacent carbons to the active site of CYP450 enzymes.[9]

Conclusion

This guide has provided a detailed comparison of the metabolic stability of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine and its analogs in human liver microsomes. The presented experimental protocol offers a robust framework for conducting such assessments, which are critical in early drug discovery for identifying compounds with favorable pharmacokinetic properties. The moderate metabolic stability of the title compound, coupled with an understanding of its potential metabolic pathways, provides valuable insights for guiding further lead optimization efforts. Future studies could involve metabolite identification to confirm the proposed pathways and the use of specific CYP450 inhibitors or recombinant enzymes to identify the key enzymes responsible for its metabolism.[6]

References

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
  • Guengerich, F. P. (2009, July 7). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed.
  • WFSA Virtual Library. (2010, May 17). The Role Of The Liver In Drug Metabolism.
  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability.
  • Bellec, G., et al. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Oxford Academic.
  • LabRulez LCMS. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
  • Request PDF. (2025, August 9). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review.
  • (2025, May 29). What is microsomal stability and why is it important?.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay.
  • Cohen, S. A., & Michaud, D. P. (2011, October 1). Comprehensive profiling and quantitation of amine group containing metabolites. PubMed.
  • Kiriazis, A., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Merck Millipore. Metabolic Stability Assays.
  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS.
  • ResearchGate. Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.
  • Seger, S. T., Rydberg, P., & Olsen, L. (2015, February 4). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450.
  • Kubiak-Tomaszewska, G., & Pszczółkowska, A. Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy.
  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed.
  • Manier, C., et al. (2018, May 24). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. springermedizin.de.
  • Wille, D. R., et al. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH.
  • BarCelo, J.M., et al.
  • Benchchem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • MDPI. (2024, December 20).
  • Kwon, Y. E., et al. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
  • Request PDF. (2025, August 4).
  • Słoczyńska, K., et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities.
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  • Springer Nature Experiments.
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.

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